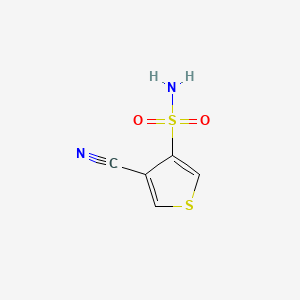
4-Cyanothiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanothiophene-3-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a cyano group at the 4-position and a sulfonamide group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the oxidative coupling of thiols and amines, which has been shown to be an efficient and environmentally friendly approach . This method involves the reaction of thiophene derivatives with suitable reagents under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of 4-Cyanothiophene-3-sulfonamide may involve large-scale oxidative coupling reactions, utilizing readily available thiophene derivatives and amines. The process is optimized to ensure high yield and purity of the final product, with minimal waste generation.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanothiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The cyano and sulfonamide groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted thiophene derivatives.
Applications De Recherche Scientifique
4-Cyanothiophene-3-sulfonamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-Cyanothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparaison Avec Des Composés Similaires
Sulfonamides: Compounds like sulfanilamide share the sulfonamide functional group and exhibit similar antibacterial properties.
Thiophene Derivatives: Other thiophene-based compounds, such as 3,4-dicyanothiophene, have similar structural features and applications in materials science.
Uniqueness: 4-Cyanothiophene-3-sulfonamide is unique due to the combination of the cyano and sulfonamide groups on the thiophene ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C5H4N2O2S2 |
|---|---|
Poids moléculaire |
188.2 g/mol |
Nom IUPAC |
4-cyanothiophene-3-sulfonamide |
InChI |
InChI=1S/C5H4N2O2S2/c6-1-4-2-10-3-5(4)11(7,8)9/h2-3H,(H2,7,8,9) |
Clé InChI |
MCJZEVWIVJJQAP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CS1)S(=O)(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















